Cas no 2551-73-7 (1-Benzylguanidine)

1-Benzylguanidine 化学的及び物理的性質
名前と識別子
-
- 1-Benzylguanidine
- BENZYLGUANIDINE SULFATE (2:1)
- N-Benzylguanidine compound with sulfuric acid (2:1)
- 1-benzylguanidine hemisulfate
- Benzyl-guanidin,Sulfat
- benzylguanidine sulphate
- benzyl-guanidine,sulfate
- benzyl-guanidinhemisulfate
- benzylguanidinium sulfate
- MFCD01746693
- Benzylguanidine sulfate(2:1)
- EN300-79396
- 2-benzylguanidine;sulfuric acid
- CAA55173
- 2-Benzylguanidine hemisulfate
- 2551-73-7
- BS-16262
- C16H24N6O4S
- D81805
- AKOS015856767
- A911277
- N-Benzylguanidine hemisulphate
- bis(N''-benzylguanidine); sulfuric acid
- bis(2-benzylguanidine); sulfuric acid
- CS-0156275
- N-Benzylguanidinecompound with sulfuric acid (2:1)
- bis(N''-benzylguanidine), sulfuric acid
- DS-008611
- bis(guanidine, benzyl-); sulfuric acid
-
- MDL: MFCD18917422
- インチ: InChI=1S/2C8H11N3.H2O4S/c2*9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6H2,(H4,9,10,11);(H2,1,2,3,4)
- InChIKey: SQYPEJLKAOZVHW-UHFFFAOYSA-N
- ほほえんだ: NC(NCC1=CC=CC=C1)=N.NC(NCC2=CC=CC=C2)=N.O=S(O)(O)=O
計算された属性
- せいみつぶんしりょう: 396.15800
- どういたいしつりょう: 396.158
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 10
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 214
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 212A^2
じっけんとくせい
- 密度みつど: 1.13
- ふってん: 300°Cat760mmHg
- フラッシュポイント: 135.2°C
- PSA: 206.78000
- LogP: 4.14920
1-Benzylguanidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79396-1.0g |
bis(N''-benzylguanidine), sulfuric acid |
2551-73-7 | 95% | 1.0g |
$2350.0 | 2023-02-12 | |
Enamine | EN300-79396-2.5g |
bis(N''-benzylguanidine), sulfuric acid |
2551-73-7 | 95% | 2.5g |
$4607.0 | 2023-02-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN705-1g |
1-Benzylguanidine |
2551-73-7 | 97+% | 1g |
375.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | D752649-1g |
bis(N''-benzylguanidine), sulfuric acid |
2551-73-7 | 97+% | 1g |
$100 | 2025-02-26 | |
Aaron | AR01AJO5-1g |
bis(N''-benzylguanidine), sulfuric acid |
2551-73-7 | 99% | 1g |
$43.00 | 2025-02-09 | |
Crysdot LLC | CD12091126-5g |
1-Benzylguanidine hemisulfate |
2551-73-7 | 97% | 5g |
$446 | 2024-07-24 | |
1PlusChem | 1P01AJFT-5g |
bis(N''-benzylguanidine), sulfuric acid |
2551-73-7 | 97% | 5g |
$124.00 | 2024-05-20 | |
A2B Chem LLC | AV70569-5g |
N-Benzylguanidinecompound with sulfuric acid (2:1) |
2551-73-7 | 97% | 5g |
$114.00 | 2024-04-20 | |
eNovation Chemicals LLC | D752649-250mg |
bis(N''-benzylguanidine), sulfuric acid |
2551-73-7 | 97+% | 250mg |
$75 | 2025-02-20 | |
eNovation Chemicals LLC | D752649-5g |
bis(N''-benzylguanidine), sulfuric acid |
2551-73-7 | 97+% | 5g |
$190 | 2025-02-20 |
1-Benzylguanidine 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
1-Benzylguanidineに関する追加情報
1-Benzylguanidine: A Comprehensive Overview
1-Benzylguanidine, also known by its CAS number CAS No 2551-73-7, is a compound of significant interest in various fields, including organic chemistry, pharmacology, and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in modulating cellular processes, making it a promising candidate for therapeutic interventions.
The molecular structure of 1-Benzylguanidine consists of a guanidine group attached to a benzyl moiety. This configuration imparts the compound with distinct chemical properties, including high solubility in polar solvents and the ability to form hydrogen bonds. These characteristics make it an ideal scaffold for designing bioactive molecules. Researchers have explored its ability to inhibit specific enzymes, such as histone deacetylases (HDACs), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases.
Recent advancements in synthetic chemistry have enabled the development of efficient methods for the synthesis of 1-Benzylguanidine. One notable approach involves the use of click chemistry principles, which allow for the rapid and selective formation of the benzyl-guanidine bond. This method has been optimized to achieve high yields and excellent purity, facilitating large-scale production for both research and industrial applications.
In terms of biological activity, 1-Benzylguanidine has demonstrated potent anti-inflammatory and antioxidant properties. Studies conducted in vitro have shown that it can scavenge free radicals and reduce oxidative stress, which are key contributors to chronic diseases such as cardiovascular disorders and diabetes. Furthermore, preclinical trials have indicated that the compound exhibits anti-cancer activity by inducing apoptosis in cancer cells while sparing normal cells, suggesting its potential as a targeted therapy.
The application of 1-Benzylguanidine extends beyond pharmacology into materials science. Researchers have investigated its use as a building block for constructing advanced materials, such as stimuli-responsive polymers and self-healing composites. Its ability to undergo reversible chemical transformations under specific conditions makes it a valuable component in these systems.
Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 1-Benzylguanidine's therapeutic potential. For instance, ongoing clinical trials are evaluating its efficacy in treating neurodegenerative diseases, where it has shown promise in improving cognitive function and reducing neuronal damage. These findings underscore the compound's versatility and its potential to address unmet medical needs.
In conclusion, 1-Benzylguanidine, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. As advancements in synthetic methods and biological understanding unfold, this compound is poised to play an increasingly important role in drug discovery and materials innovation. Its continued exploration will undoubtedly yield new insights into its mechanisms of action and expand its utility across multiple disciplines.
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